Comprehensive Technical Guide: Physical, Chemical, and Bioisosteric Properties of Ethyl 4-Methyl-1,2,5-Oxadiazole-3-Carboxylate
Comprehensive Technical Guide: Physical, Chemical, and Bioisosteric Properties of Ethyl 4-Methyl-1,2,5-Oxadiazole-3-Carboxylate
Executive Summary
Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate (CAS: 32551-32-9), a member of the furazan family, represents a highly versatile building block in modern medicinal chemistry and materials science. Among the oxadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles), the 1,2,5-oxadiazole nucleus has gained prominence for its distinct bioisosteric properties, specifically functioning as a robust surrogate for labile ester and amide functionalities [[1]](). This whitepaper provides a rigorous examination of its physicochemical profile, synthetic methodologies, and applications in drug discovery, offering actionable, self-validating protocols for research scientists.
Physicochemical Profiling
Understanding the physical and chemical properties of ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is critical for predicting its behavior in biological systems and synthetic workflows. The 1,2,5-oxadiazole ring is characterized by a planar, electron-deficient geometry, which significantly impacts its lipophilicity and hydrogen-bonding capacity 2.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound, which are essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior:
| Property | Value |
| Chemical Name | Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate |
| CAS Registry Number | 32551-32-9 |
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| PubChem CID | 4912931 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | 65.1 Ų |
| Rotatable Bonds | 3 |
Structural and Electronic Properties
The 1,2,5-oxadiazole (furazan) ring is uniquely electron-withdrawing due to the presence of two adjacent nitrogen atoms and one oxygen atom in a five-membered conjugated system. This electron deficiency makes the ring highly stable against oxidative degradation while simultaneously serving as an excellent hydrogen-bond acceptor 3.
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Bioisosterism: In rational drug design, replacing an ester or amide with a 1,2,5-oxadiazole ring mitigates susceptibility to ubiquitous esterases and amidases. This replacement prolonges the in vivo half-life of the pharmacophore without sacrificing target affinity 4.
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Steric Profile: The planar geometry closely mimics the sp2 hybridization of carbonyl groups, ensuring that the spatial orientation of adjacent substituents (like the ethyl ester and methyl group) is maintained for optimal receptor interaction 5.
Logical mechanism of 1,2,5-oxadiazole bioisosteric replacement for enhanced metabolic stability.
Synthetic Methodology: Step-by-Step Protocol
The synthesis of 3,4-disubstituted 1,2,5-oxadiazoles typically proceeds via the dehydration of a corresponding 1,2-dioxime (glyoxime) intermediate. For ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate, the optimal starting material is ethyl acetoacetate.
Protocol: Synthesis of Ethyl 4-Methyl-1,2,5-Oxadiazole-3-Carboxylate
Rationale & Causality: The conversion of a β -keto ester to a 1,2-dioxime is driven by the strong nucleophilicity of hydroxylamine. Subsequent cyclodehydration is thermodynamically favored due to the formation of the highly stable, aromatic 1,2,5-oxadiazole ring. This provides a self-validating endpoint observable via the cessation of water byproduct formation.
Step 1: Nitrosation and Oximation (Formation of Dioxime)
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Reagents: Ethyl acetoacetate (1.0 eq), Sodium nitrite ( NaNO2 , 1.2 eq), Glacial acetic acid (solvent), Hydroxylamine hydrochloride ( NH2OH⋅HCl , 2.5 eq).
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Procedure:
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Dissolve ethyl acetoacetate in glacial acetic acid and cool the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperatures prevent the thermal degradation of the unstable nitroso intermediate.
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Slowly add an aqueous solution of NaNO2 dropwise to form the α -oximino derivative.
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Stir for 2 hours, then add NH2OH⋅HCl and heat the mixture to 60 °C for 4 hours. This converts the remaining ketone moiety to an oxime, yielding the intermediate ethyl 2,3-bis(hydroxyimino)butanoate.
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Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the starting material spot disappears, replaced by a significantly more polar dioxime spot.
Step 2: Cyclodehydration
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Reagents: Dioxime intermediate (1.0 eq), Thionyl chloride ( SOCl2 ) or Succinic anhydride (1.5 eq).
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Procedure:
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Suspend the dioxime in a non-polar solvent (e.g., toluene).
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Reflux the mixture at 90–110 °C for 3–5 hours. Causality: The dehydrating agent facilitates the elimination of water, closing the ring to form the aromatic 1,2,5-oxadiazole nucleus. The aromaticity provides the thermodynamic driving force for this step.
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Quench the reaction carefully with ice-cold water, neutralize with saturated NaHCO3 , and extract with dichloromethane ( 3×50 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography to obtain pure ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate.
Synthetic workflow for ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate via dioxime dehydration.
Applications in Drug Discovery: Metabolic Stability Assays
Because the primary utility of the 1,2,5-oxadiazole ring is its resistance to enzymatic cleavage, validating its metabolic stability is a critical experimental workflow in preclinical drug development.
Protocol: In Vitro Microsomal Stability Assay
Rationale: To prove the bioisosteric advantage, the compound must be tested against liver microsomes to quantify its resistance to cytochrome P450 enzymes and esterases compared to a standard aliphatic ester.
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Preparation: Prepare a 1 mM stock solution of ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate in DMSO.
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Incubation: In a 96-well plate, mix 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
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Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. Incubate at 37 °C.
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Sampling: At precise time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity.
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Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
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Interpretation: The electron-withdrawing nature of the furazan ring inductively deactivates the adjacent ester carbonyl, sterically and electronically shielding it from enzymatic nucleophilic attack. This causality is confirmed when LC-MS/MS quantification shows a significantly extended half-life ( T1/2 ) compared to standard ester controls.
Conclusion
Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is a highly strategic intermediate in medicinal chemistry. Its synthesis via dioxime dehydration is robust, scalable, and thermodynamically driven. By leveraging its unique physicochemical properties—specifically its planarity, electron deficiency, and hydrogen-bonding capabilities—researchers can effectively deploy it as a bioisostere to overcome pharmacokinetic liabilities, such as rapid metabolic clearance, in modern drug development programs.
References
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[4] Meanwell, N.A. et al. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Source: nih.gov. URL: 4
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[1] Demkowicz, S. et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: mdpi.com. URL: 1
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[5] BenchChem Editorial. A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Source: benchchem.com. URL: 5
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[3] Stebletsova, I.A. et al. 1,2,4-Oxadiazoles as thiazole bioisostere. Source: researchgate.net. URL: 3
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[2] National Center for Biotechnology Information. Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate | C6H8N2O3 | CID 4912931. Source: nih.gov. URL: 2
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